[1,4'-Bipiperidine]-4-carbonitrile
Description
[1,4'-Bipiperidine]-4-carbonitrile is a bicyclic amine derivative characterized by two piperidine rings connected at their 1 and 4' positions, with a nitrile (-CN) functional group at the 4-position of one piperidine ring. This compound is structurally significant due to its rigid bicyclic framework and electron-withdrawing nitrile group, which influence its physicochemical properties and reactivity. It is frequently utilized as a building block in pharmaceutical synthesis, particularly for developing central nervous system (CNS) agents and enzyme inhibitors. Synonyms such as 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile and 1-Benzyl-4-(piperidin-1-yl)piperidine-4-carbonitrile highlight its structural versatility in derivatization .
Properties
IUPAC Name |
1-piperidin-4-ylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h10-11,13H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDRXMAVSOONTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,4’-Bipiperidine]-4-carbonitrile typically involves the reaction of piperidine derivatives with nitrile-containing reagents. One common method is the reaction of 4-piperidone with cyanogen bromide under basic conditions to yield the desired nitrile compound. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of [1,4’-Bipiperidine]-4-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: [1,4’-Bipiperidine]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4, sodium borohydride (NaBH4), or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1,4’-Bipiperidine]-4-carbonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also be used in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: In medicinal chemistry, [1,4’-Bipiperidine]-4-carbonitrile is explored for its potential therapeutic properties. It may be investigated as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its nitrile group provides reactivity that can be exploited in various polymerization and cross-linking reactions.
Mechanism of Action
The mechanism of action of [1,4’-Bipiperidine]-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrile group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bipiperidine structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
This derivative introduces a benzyl group at the 1'-position of the bipiperidine scaffold. Its molecular formula is C₁₈H₂₃N₃, with a molecular weight of 293.39 g/mol . The nitrile group remains at the 4-position, preserving hydrogen-bond acceptor properties critical for target binding.
1'-Methyl-[1,4'-bipiperidine]-4'-carbonitrile
Substituting the benzyl group with a methyl group reduces steric bulk and hydrophobicity. With a molecular formula of C₁₂H₂₁N₃ and a molecular weight of 207.31 g/mol , this analog may exhibit improved solubility in polar solvents compared to benzylated derivatives .
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| [1,4'-Bipiperidine]-4-carbonitrile | None | C₁₁H₁₉N₃ | 193.28 |
| 1'-Benzyl derivative | Benzyl (C₆H₅CH₂) | C₁₈H₂₃N₃ | 293.39 |
| 1'-Methyl derivative | Methyl (CH₃) | C₁₂H₂₁N₃ | 207.31 |
Functional Group Modifications
[1,4'-Bipiperidine]-4'-carboxylic acid
Replacing the nitrile (-CN) with a carboxylic acid (-COOH) significantly alters solubility and reactivity. The carboxylic acid group introduces hydrogen-bond donor capacity, making this derivative more hydrophilic (molecular formula: C₁₁H₂₀N₂O₂, molecular weight: 212.29 g/mol) . This modification is relevant for prodrug strategies or metal coordination in catalysis.
[1,4'-Bipiperidine]-4'-carboxamide
With a molecular formula of C₁₁H₂₁N₃O (molecular weight: 211.30 g/mol), this analog is often used in medicinal chemistry to balance polarity and bioavailability .
| Functional Group | Compound | Molecular Formula | Key Properties |
|---|---|---|---|
| Nitrile (-CN) | This compound | C₁₁H₁₉N₃ | High reactivity, lipophilic |
| Carboxylic acid (-COOH) | [1,4'-Bipiperidine]-4'-carboxylic acid | C₁₁H₂₀N₂O₂ | Hydrophilic, ionizable |
| Carboxamide (-CONH₂) | [1,4'-Bipiperidine]-4'-carboxamide | C₁₁H₂₁N₃O | Balanced polarity, stable |
Isotopic and Deuterated Analogs
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile-d10
Deuterated at ten hydrogen positions (C₁₈H₁₅D₁₀N₃), this isotopologue has a molecular weight of 293.47 g/mol and is used in pharmacokinetic studies to track metabolic pathways via mass spectrometry .
Biological Activity
[1,4'-Bipiperidine]-4-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bipiperidine structure with a nitrile group, which significantly influences its reactivity and biological interactions. The chemical formula is with a molecular weight of 192.26 g/mol.
The mechanism of action of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The nitrile group can bind to the active sites of enzymes, potentially inhibiting their activity. This interaction is critical in the development of enzyme inhibitors for therapeutic applications.
- Receptor Binding : The bipiperidine moiety may enhance binding affinity to specific receptors, thus modulating physiological responses.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. A study involving various cancer cell lines revealed that the compound can significantly reduce cell viability, particularly in colorectal adenocarcinoma (Caco-2) cells. The results are summarized in Table 1.
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| This compound | A549 (Lung) | 75.0 | N/A |
| This compound | Caco-2 (Colon) | 39.8 | <0.001 |
Table 1: Anticancer activity of this compound against different cell lines.
Antifungal Activity
In addition to anticancer properties, this compound has shown antifungal activity against various strains. The minimum inhibitory concentration (MIC) values suggest moderate effectiveness against certain fungi.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 16 |
| Cryptococcus neoformans | >64 |
Table 2: Antifungal activity of this compound.
Case Studies
A notable study investigated the effects of this compound on enzyme activity related to cancer metabolism. The compound was found to inhibit key metabolic enzymes in cancer cells, leading to altered metabolic pathways that favor apoptosis over proliferation.
Study Design
- Objective : To evaluate the inhibition of metabolic enzymes by this compound.
- Methods : Enzyme assays were conducted using purified enzymes from cancer cell lysates.
- Results : Significant inhibition was observed with a half-maximal inhibitory concentration (IC50) of approximately 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
